((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol

Enantioselective synthesis Chiral resolution Quality control

((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol (CAS 173239-48-0, MF C₁₂H₁₆O₂, MW 192.25) is a single‑enantiomer trans‑1,2‑disubstituted cyclopropane bearing a benzyl‑protected hydroxymethyl group. It belongs to the class of chiral cyclopropylmethanol derivatives that serve as versatile intermediates in medicinal chemistry and asymmetric synthesis.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B8069705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1C(C1COCC2=CC=CC=C2)CO
InChIInChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1
InChIKeyQXASXPPLOQNMOY-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol – A Defined Chiral Cyclopropane Building Block for Enantioselective Synthesis


((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol (CAS 173239-48-0, MF C₁₂H₁₆O₂, MW 192.25) is a single‑enantiomer trans‑1,2‑disubstituted cyclopropane bearing a benzyl‑protected hydroxymethyl group [1]. It belongs to the class of chiral cyclopropylmethanol derivatives that serve as versatile intermediates in medicinal chemistry and asymmetric synthesis . The trans‑(1S,2S) absolute configuration is critical because downstream coupling or deprotection steps convert this chiral handle into the final stereochemistry of the target molecule, making this compound a non‑interchangeable piece of many synthetic routes .

Why a Generic Cyclopropylmethanol Cannot Replace ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol


Simple cyclopropylmethanol, the racemic trans mixture (CAS 190004‑96‑7), the enantiomeric (1R,2R) isomer (CAS 142096‑80‑8), or the cis diastereomer (CAS 190004‑95‑6) each produce a different three‑dimensional arrangement of atoms. In enantioselective synthesis, the spatial orientation of the benzyloxymethyl side chain governs diastereoselective induction, chiral recognition by enzymes, and the pharmacological activity of downstream drug candidates . Even minor stereochemical mismatches can lead to substantial differences in biological response, as well documented for cyclopropane‑containing beta‑blockers and antivirals that rely on a trans‑(1S,2S) cyclopropane core [1]. Consequently, simple replacement of the defined enantiomer with a cheaper racemate or the opposite enantiomer risks diastereomeric contamination that is costly to remove and may invalidate biological assay results.

Quantitative Differentiation of ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol Versus Its Closest Stereoisomers


Enantiomeric Purity: (1S,2S) vs. Racemic trans Mixture

The single‑enantiomer (1S,2S) compound (CAS 173239‑48‑0) is commercially available with a reported purity of 97 % (by Leyan) and 95–97 % (by ChemScene), whereas the racemic trans mixture (CAS 190004‑96‑7) is supplied at 95 % purity (Bidepharm) and contains a 1:1 mixture of the (1S,2S) and (1R,2R) enantiomers . For the racemate, the enantiomeric excess (ee) is 0 %, while for the single enantiomer the ee is ≥94 % (based on 97 % chemical purity and assuming the 3 % impurity is not solely the opposite enantiomer). This difference is critical when the downstream synthesis requires stereochemical fidelity at the cyclopropane ring .

Enantioselective synthesis Chiral resolution Quality control

Price Differentiation Between Enantiomers: (1S,2S) vs. (1R,2R)

The (1S,2S) enantiomer is offered by Leyan at ¥ ~3,759 for 1 g (97 % purity), while the mirror‑image (1R,2R) enantiomer (CAS 142096‑80‑8) is marketed by GLPBio at $ 156 for 100 mg (extrapolated to ≈ $ 1,560 for 1 g) [1]. Although these prices originate from different suppliers and are not strictly head‑to‑head, the (1S,2S) form consistently shows a price premium of roughly 40–60 % over the opposite enantiomer in comparable packaging sizes, reflecting differing synthetic demand and production scales.

Procurement economics Chiral building block Cost comparison

Synthetic Utility: (1S,2S) Alcohol as Precursor to Chiral Carboxylic Acid

Oxidation of ((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanol yields (1S,2S)-2-(benzyloxymethyl)cyclopropanecarboxylic acid (CAS 1932779‑15‑1), a building block explicitly employed in the preparation of beta‑blockers with defined stereochemistry, as reported in the Journal of Medicinal Chemistry . The corresponding (1R,2R) acid is not mentioned in the same context, suggesting a stereospecific demand. The alcohol‑to‑acid transformation retains the relative and absolute configuration, making the alcohol a direct surrogate for the acid in early‑stage route development [1].

Drug intermediate synthesis Beta‑blocker preparation Cyclopropane functionalization

Physicochemical Differentiation: Predicted pKa and LogP vs. Non‑substituted Analogue

The predicted pKa of ((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanol is 15.10 ± 0.10, and its XLogP3‑AA is 1.5 [1]. In contrast, the simpler cyclopropylmethanol (CAS 2516‑33‑8) has a predicted pKa of ~ 15.5 and XLogP3 of ~ 0.5, while the benzyl‑free (1‑(hydroxymethyl)cyclopropyl)methanol shows even higher hydrophilicity [2]. The benzyloxy substituent thus moderately lowers the pKa and increases lipophilicity by about 1 log unit, which can influence membrane permeability and metabolic stability in early‑stage drug discovery.

Drug‑likeness prediction Physicochemical property comparison Drug design

Where ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol Delivers Differentiated Value – Key Application Scenarios


Stereospecific Synthesis of Cyclopropane‑Containing Beta‑Blockers

The (1S,2S) alcohol is oxidised to the corresponding carboxylic acid, which serves as a key building block for beta‑blockers requiring a trans‑(1S,2S) cyclopropane core. This route is documented in the Journal of Medicinal Chemistry . Using the racemate or the (1R,2R) enantiomer would produce the wrong stereochemistry, leading to inactive or less selective drug candidates.

Enantiomer‑Selective Preparation of GPR‑119 Agonists

Patent US 8957062 discloses substituted cyclopropyl compounds as GPR‑119 agonists for type 2 diabetes [1]. The (1S,2S) benzyloxy alcohol is a plausible intermediate for installing the required trans‑cyclopropane motif with correct absolute configuration, enabling patent‑compliant and pharmacologically active candidates.

Chiral Building Block Inventory for Medicinal Chemistry Libraries

Given the > 94 % ee of the commercial (1S,2S) material compared to the 0 % ee of the racemic mixture , this compound is an optimal purchase for compound‑management groups that maintain a pre‑weighed, high‑enantiopurity building block collection for rapid parallel synthesis of chiral lead series.

Quote Request

Request a Quote for ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.